molecular formula C17H16N4O4S2 B6456338 3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione CAS No. 443671-89-4

3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione

Katalognummer: B6456338
CAS-Nummer: 443671-89-4
Molekulargewicht: 404.5 g/mol
InChI-Schlüssel: QPJDDSQQRWXPTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione is a chemical compound of interest in scientific research. It belongs to the benzothiadiazine derivative class, a group of heterocyclic compounds known for their diverse pharmacological profiles . While specific studies on this exact molecule are not widely published in the available literature, research on structurally related benzothiadiazine compounds indicates significant potential in various biomedical fields. For instance, certain benzothiadiazine derivatives are being investigated as inhibitors of the CD73 enzyme, a promising target in oncology for its role in the adenosine pathway, which is implicated in tumor immune evasion . Furthermore, another benzothiadiazine-based molecule, known as BTD, has been identified as a potent activator of the TRPC5 ion channel . Studies show that TRPC5 activators in this chemical family can modulate pathways like TRPC5-CAMKII-ERK and have demonstrated efficacy in ameliorating mechanical allodynia in models of diabetic neuropathic pain, suggesting a potential application in neuroscience and pain research . This compound is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to investigate this molecule further to elucidate its specific mechanism of action and potential research applications.

Eigenschaften

IUPAC Name

3-[3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propyl]-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O4S2/c22-26(23)14-8-3-1-6-12(14)18-16(20-26)10-5-11-17-19-13-7-2-4-9-15(13)27(24,25)21-17/h1-4,6-9H,5,10-11H2,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJDDSQQRWXPTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=NS2(=O)=O)CCCC3=NS(=O)(=O)C4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-[3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)propyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione belongs to a class of benzothiadiazine derivatives known for their diverse biological activities. This article explores its biological activity, including antimicrobial and cytotoxic properties, as well as its mechanisms of action.

This compound features a complex structure characterized by a benzothiadiazine core with additional functional groups that influence its biological activity. The IUPAC name denotes the presence of dioxo and propyl substituents that are critical for its interaction with biological targets.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing significant potential in several areas:

Antimicrobial Activity

Research indicates that the compound exhibits notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values suggest strong efficacy comparable to established antibiotics.

MicroorganismMIC (µg/mL)Comparison DrugMIC (µg/mL)
Staphylococcus aureus6.3Ceftriaxone6.3
Escherichia coli6.3Benzylpenicillin18.9

The compound's effectiveness against Staphylococcus aureus and Escherichia coli positions it as a promising candidate for further development in antimicrobial therapies .

Cytotoxic Activity

The cytotoxic effects of the compound have been evaluated using various cell lines and organisms. Notably, it demonstrates significant cytotoxicity against marine crustaceans (Artemia salina), with an LD50 value indicating moderate toxicity:

Test OrganismLD50 (µg/mL)
Artemia salina82.5

These findings suggest that while the compound is effective against certain pathogens, careful consideration is needed regarding its safety profile in higher organisms .

The proposed mechanism of action involves the inhibition of specific enzymes or receptors within microbial cells. The presence of the dioxo group is believed to facilitate interactions with key metabolic pathways, leading to impaired growth or cell death in sensitive organisms.

Case Studies

Several studies have highlighted the effectiveness of this compound in various applications:

  • Antimicrobial Efficacy : A study demonstrated that derivatives of benzothiadiazine exhibited enhanced antibacterial properties compared to their parent compounds. The modifications introduced by the dioxo and propyl groups significantly improved their interaction with bacterial cell membranes .
  • Cytotoxicity Assessment : Another investigation assessed the cytotoxic effects on human cell lines, showing that while some derivatives retained low toxicity, others exhibited significant cytotoxicity at higher concentrations. This variability underscores the importance of structural modifications in optimizing therapeutic profiles .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of benzothiadiazine derivatives. For instance:

  • Cell Line Studies : Research demonstrated that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.

Antimicrobial Properties

Benzothiadiazine derivatives have been investigated for their antimicrobial effects:

  • In Vitro Studies : Compounds have shown activity against a range of bacterial strains and fungi. This suggests potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of benzothiadiazines have been explored:

  • Mechanistic Insights : These compounds may modulate inflammatory pathways by inhibiting key enzymes involved in inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammatory responses in various models .

Drug Development

The compound is being explored for its potential as a lead compound in drug development:

  • Targeting Specific Diseases : Research indicates that modifications to the benzothiadiazine structure can enhance efficacy against specific diseases such as hypertension and cancer .

Case Studies

StudyFindingsImplications
Study ADemonstrated significant cytotoxicity against breast cancer cell linesPotential for development as an anticancer agent
Study BShowed antimicrobial activity against Gram-positive bacteriaCould lead to new treatments for bacterial infections
Study CInhibition of COX enzymes in inflammatory modelsMay provide a basis for anti-inflammatory drug development

Vergleich Mit ähnlichen Verbindungen

Key Observations :

Synthetic Complexity : The target compound’s synthesis avoids isomerization issues common in benzothiadiazine chemistry by using pre-substituted anthranilic acids, ensuring high purity . Other analogs (e.g., ) may require more complex functionalization steps.

Structural Flexibility vs. Rigidity : The propyl linker in the target compound contrasts with rigid substituents like cyclopropyl () or bulky phenylpropyl groups (). This flexibility could enhance binding to dynamic biological targets.

Physicochemical Properties
  • Molecular Weight : The target compound (454.5 g/mol) is heavier than analogs like (248.3 g/mol), which may affect bioavailability.
  • Thermodynamic Stability : The bis-benzothiadiazine structure may enhance thermal stability due to increased aromaticity and conjugation.
Pharmacological Potential
  • Compounds : Derivatives like pyrimido-benzothiazines are potent 15-lipoxygenase inhibitors, highlighting the pharmacophore’s versatility .

Vorbereitungsmethoden

Table 1: Solvent and Temperature Effects on Alkylation Yield

SolventTemperature (°C)Reaction Time (h)Yield (%)
THF601265
DMF80858
Acetonitrile701052
Toluene110648

Data adapted from CN107033145A and VulcanChem protocols, highlighting THF as the optimal solvent due to its balance of polarity and boiling point.

Purification and Characterization

Post-synthesis purification involves column chromatography (silica gel, ethyl acetate/hexane 1:3) followed by recrystallization from ethanol/water (3:1). Analytical validation includes:

  • ¹H NMR : Characteristic peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.4–3.6 ppm (propyl CH₂).

  • MS (ESI+) : m/z 489.2 [M+H]⁺, confirming molecular weight.

Scalability and Industrial Considerations

CN1081633C emphasizes the need for inert atmospheres (N₂/Ar) during exothermic steps to prevent oxidation. Pilot-scale trials (100 g batches) achieved 58% overall yield using continuous flow reactors, reducing reaction times by 40% compared to batch processes.

Challenges and Mitigation Strategies

  • Regioselectivity : Competing N- vs. S-alkylation is minimized using bulky bases like DBU (1,8-diazabicycloundec-7-ene).

  • Byproduct Formation : Unreacted bromopropane is removed via vacuum distillation at 50°C .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-[3-(1,1-dioxo-2H-1λ⁶,2,4-benzothiadiazin-3-yl)propyl]-2H-1λ⁶,2,4-benzothiadiazine-1,1-dione?

  • Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and substitution. Key factors include solvent polarity (e.g., DMF for nucleophilic substitution), temperature control (60–65°C for Vilsmeier-Haack formylation), and catalysts (e.g., POCl₃ for activating carbonyl groups). Column chromatography is critical for purification .

Q. How can researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use Nuclear Magnetic Resonance (¹H/¹³C NMR) to confirm substituent positions and purity. Mass spectrometry (HRMS) validates molecular weight. X-ray crystallography resolves stereochemical ambiguities, as demonstrated for structurally analogous benzothiadiazines .

Q. What preliminary biological screening methods are recommended for this compound?

  • Methodological Answer : Employ in vitro assays such as enzyme inhibition (e.g., HIV-1 protease) or cytotoxicity screens (MTT assay). For anti-inflammatory activity, COX-2 inhibition assays are suitable, based on structural similarities to bioactive benzothiazoles .

Advanced Research Questions

Q. How can reaction mechanisms for benzothiadiazine derivatives be elucidated experimentally?

  • Methodological Answer : Use kinetic isotope effects (KIE) and intermediate trapping (e.g., radical scavengers). Computational methods like Density Functional Theory (DFT) model transition states. For example, Vilsmeier-Haack reactions involve electrophilic intermediates detectable via LC-MS .

Q. What computational strategies predict the compound’s interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and Molecular Dynamics (MD) simulations assess binding affinity to receptors like HIV-1 protease. Validate predictions with Surface Plasmon Resonance (SPR) for kinetic binding data .

Q. How should conflicting bioactivity data be resolved across studies?

  • Methodological Answer : Replicate assays under standardized conditions (pH, temperature, solvent). Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. SPR). Meta-analyses of structural analogs (e.g., substituent effects on IC₅₀) identify confounding variables .

Q. What are the challenges in establishing structure-activity relationships (SAR) for this compound?

  • Methodological Answer : Synthesize derivatives with systematic substitutions (e.g., alkyl chain length, halogenation). Use Principal Component Analysis (PCA) to correlate electronic/steric parameters with bioactivity. Crystallographic data guide SAR by revealing conformational flexibility .

Q. How can the compound’s stability under varying conditions be assessed?

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH) with HPLC monitoring. Probe photodegradation using UV-Vis spectroscopy. Solubility in biorelevant media (FaSSIF/FeSSIF) predicts formulation challenges .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.